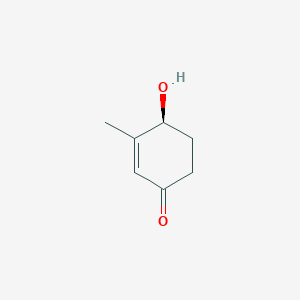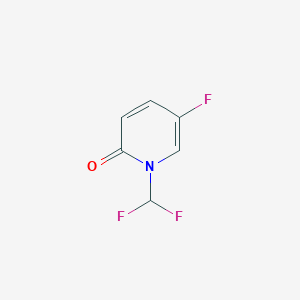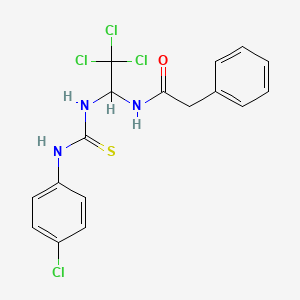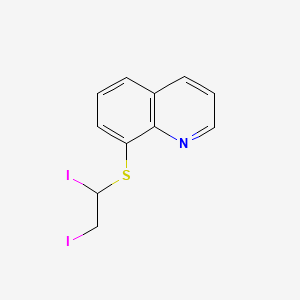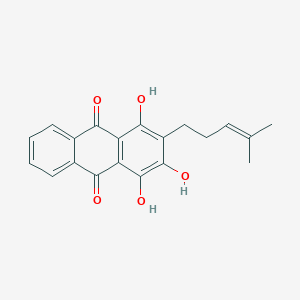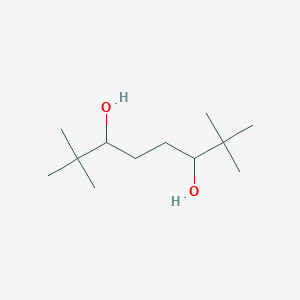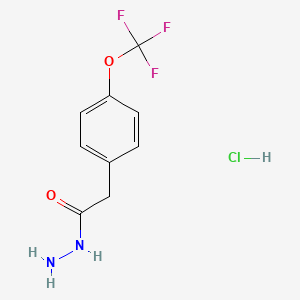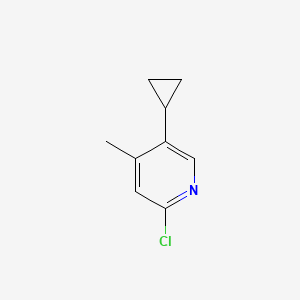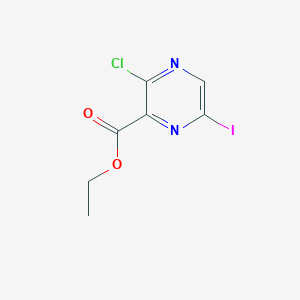
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a chlorine atom, hydroxyl groups, a methoxy group, and a methyl group attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of hydroxyl and methoxy groups enhances its ability to form hydrogen bonds with biological molecules, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 9,10-Anthraquinone
Uniqueness
1-Chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione is unique due to the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. The combination of hydroxyl, methoxy, and methyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
61539-60-4 |
|---|---|
Fórmula molecular |
C16H11ClO5 |
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
1-chloro-4,5-dihydroxy-7-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H11ClO5/c1-6-3-9(18)12-13(14(6)17)15(20)8-4-7(22-2)5-10(19)11(8)16(12)21/h3-5,18-19H,1-2H3 |
Clave InChI |
SVLBZUCAPZJAKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


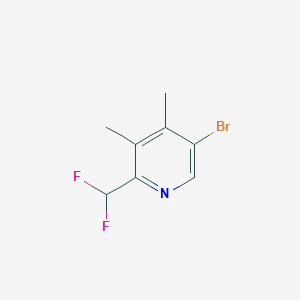

![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
